N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13(2)7-5-6(3-4-12-7)8(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSRXRDFRAJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with dimethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
While the query requests information on "N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine", the search results primarily discuss the related compound N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine . Information on this similar compound has been provided below.
Description
N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine features a piperidine ring substituted with a dimethylamino group and a pyridine ring bearing a trifluoromethyl group.
Preparation Methods
The synthesis of N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
- Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
- Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated pyridine derivative.
- Substitution with Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions
N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
- Oxidation: Formation of corresponding N-oxide derivatives.
- Reduction: Formation of reduced amine derivatives.
- Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine has several scientific research applications:
- Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
- Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings .
- Biological Studies: It is used in the study of biological pathways and interactions due to its unique chemical structure.
Biological Activities
- Anticancer Activity: Derivatives of N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine exhibit cytotoxic effects against various cancer cell lines. Compounds with similar piperidine structures showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin.
- DPP-IV Inhibition: It has been investigated as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors prevent the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. Compounds with similar structural motifs have demonstrated significant DPP-IV inhibitory activity, suggesting that N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine may possess similar properties.
Case Studies
- Case Study 1: Anticancer Efficacy: Researchers synthesized various piperidine derivatives, including N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine, and evaluated their cytotoxicity against cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value significantly lower than that of established anticancer agents.
- Case Study 2: DPP-IV Inhibition: A comparative analysis of DPP-IV inhibitors revealed that compounds similar to N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine displayed promising results in lowering glucose levels in diabetic models. The study emphasized the importance of trifluoromethyl substitutions in enhancing binding affinity to the DPP-IV enzyme.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Pyridine and Pyrimidine Derivatives
Key Observations :
- Trifluoromethyl Group : A common feature in many analogues (e.g., ), this group enhances metabolic stability and electron-withdrawing effects, influencing reactivity in cross-coupling reactions.
- Amino Group Modifications: The dimethylamino group in the target compound contrasts with primary amines (e.g., 3-chloro-5-CF₃-pyridin-2-amine ) or bulky substituents (e.g., bis-methoxybenzyl in ). Dimethylation reduces hydrogen-bonding capacity but increases lipophilicity.
- Ring Systems : Pyrimidine-based analogues (e.g., ) exhibit distinct electronic properties compared to pyridines, affecting binding affinities in drug-target interactions.
Key Observations :
- The target compound’s synthesis likely parallels methods in , where dichloropyrimidines undergo substitution with amines under basic conditions .
- Complex analogues (e.g., ) require multi-step protocols with protective groups (e.g., methoxybenzyl) to achieve regioselectivity.
Pharmacological and Industrial Relevance
- KRAS Inhibitor Intermediates : Brominated trifluoromethylpyridines ( ) highlight the role of such compounds in synthesizing covalent inhibitors like divarasib.
- Agrochemicals : Chloro-trifluoromethylpyridines ( ) are intermediates for fungicides (e.g., fluazinam).
- Kinase Inhibitors : Pyrimidinamine derivatives ( ) demonstrate the versatility of trifluoromethylated amines in targeting enzymes.
Biological Activity
N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 4-position with a trifluoromethyl group and at the 2-position with two dimethylamino groups. Its molecular formula is with a molar mass of 175.15 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens, including Chlamydia trachomatis and Staphylococcus aureus.
- CNS Activity : The compound has been associated with central nervous system effects, potentially acting as a modulator of neurotransmitter systems.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation.
Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways involved in cancer progression.
- Selectivity for Pathogens : Its structural features allow for selective inhibition of bacterial growth without affecting host cell viability, making it a candidate for targeted antimicrobial therapies.
Case Studies
-
Antimicrobial Efficacy Against Chlamydia trachomatis :
- A study demonstrated that derivatives of this compound effectively impaired the growth of C. trachomatis without harming host cells. This selectivity is crucial for developing new treatments for chlamydial infections.
- The presence of the trifluoromethyl group was essential for this activity, highlighting the importance of electron-withdrawing groups in enhancing antimicrobial properties .
- CNS Activity Investigation :
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(3-Methoxyphenyl)-N,N-dimethylpyridin-2-amine | Methoxy and dimethylamino groups | Antimicrobial |
| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | Lacks methoxy substitution | CNS activity |
| 5-(Trifluoromethyl)pyridine-2,3-diamine | Multiple amine groups | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
